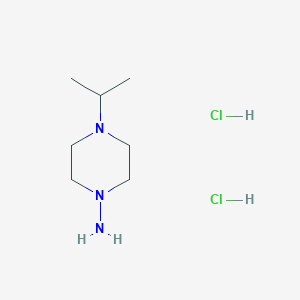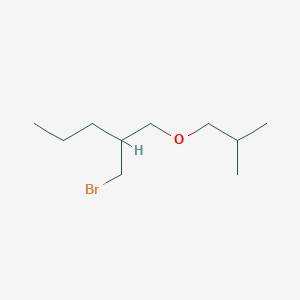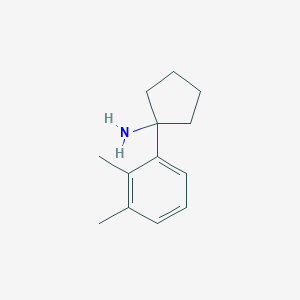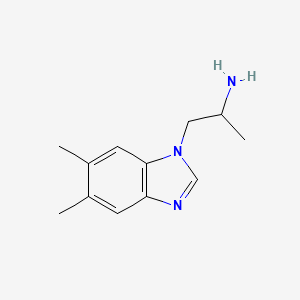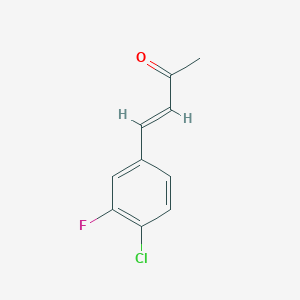
3-(2,5-Dimethylphenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propyl chain, which is further connected to a dimethyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrile compound.
Another method involves the use of Grignard reagents. In this approach, 2,5-dimethylbenzyl bromide is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent. This intermediate is then treated with acrylonitrile to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the ammoxidation of 2,5-dimethylbenzyl alcohol. This process involves the reaction of the alcohol with ammonia and oxygen in the presence of a catalyst, typically a metal oxide, to produce the nitrile compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dimethylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2,5-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,5-Dimethylphenyl)propanamine.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways.
Vergleich Mit ähnlichen Verbindungen
3-(2,5-Dimethylphenyl)propanenitrile can be compared with other similar compounds, such as:
- 3-(2,4-Dimethylphenyl)propanenitrile
- 3-(3,5-Dimethylphenyl)propanenitrile
- 3-(2,6-Dimethylphenyl)propanenitrile
These compounds share a similar structural framework but differ in the position of the methyl groups on the phenyl ring. The unique positioning of the methyl groups in this compound may influence its chemical reactivity and biological activity, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C11H13N |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
3-(2,5-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H13N/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
GWUOEPNBQGXBOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







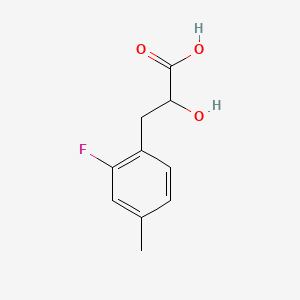
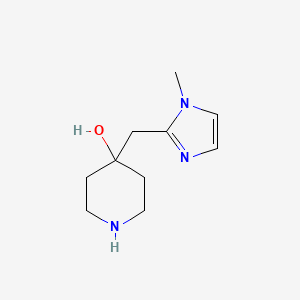
![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)
